REACTION_CXSMILES
|
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3]([O:5]CC)=[O:4].C[O-].[Na+].Br[CH2:16][CH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.[OH-].[Na+]>O.CO>[CH:17]1([CH2:16][CH:2]([C:3]([OH:5])=[O:4])[C:1]([OH:9])=[O:8])[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
36.91 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
NaOMe
|
Quantity
|
49.79 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
31.31 g
|
Type
|
reactant
|
Smiles
|
BrCC1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour under nitrogen
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for an additional 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CC(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |